3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid: is an organic compound with the chemical formula C₁₆H₁₅FO₄S₂ . It belongs to the class of thiophene carboxylic acids and features a fluorophenyl substituent. Thiophene carboxylic acids are important building blocks in organic synthesis and have diverse applications.
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One practical route is the oxidation of 2-acetylthiophene . Alternatively, it can be prepared by oxidizing thiophene-2-carboxaldehyde . The latter method is more common in industrial production.
b. Reaction Conditions: The oxidation process typically employs oxidizing agents such as chromates or permanganates. The exact conditions may vary depending on the specific synthetic route.
Chemical Reactions Analysis
a. Reactivity: Thiophene-2-carboxylic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions.
Coupling Reactions: It serves as a substrate in coupling reactions and olefinations.
Oxidation: Oxidizing agents like potassium permanganate or chromates.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Coupling Reactions: Transition metal catalysts (e.g., copper(I) thiophene-2-carboxylate).
c. Major Products: The major products depend on the specific reaction conditions. For example, in coupling reactions, biaryl compounds can form.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and development.
Medicine: For potential therapeutic applications.
Industry: As a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its reactivity and properties with related thiophene derivatives.
Remember that this compound’s unique features lie in its fluorophenyl substituent and its potential applications across various fields
Properties
Molecular Formula |
C16H16FNO4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H16FNO4S/c1-16(2,3)22-15(21)18-11-8-12(23-13(11)14(19)20)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
LGHVOYMDKOKQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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